molecular formula C84H144O6 B14454762 2,3,6,7,10,11-Hexakis(undecyloxy)triphenylene CAS No. 74109-52-7

2,3,6,7,10,11-Hexakis(undecyloxy)triphenylene

Cat. No.: B14454762
CAS No.: 74109-52-7
M. Wt: 1250.0 g/mol
InChI Key: ATXGLSORWQBLBD-UHFFFAOYSA-N
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Description

2,3,6,7,10,11-Hexakis(undecyloxy)triphenylene is a discotic liquid crystalline compound characterized by a triphenylene core with six undecyloxy side chains symmetrically attached at the 2, 3, 6, 7, 10, and 11 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,6,7,10,11-Hexakis(undecyloxy)triphenylene typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 2,3,6,7,10,11-hexahydroxytriphenylene.

    Alkylation: The hydroxyl groups are then alkylated using undecyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) under reflux conditions.

    Purification: The product is purified using column chromatography to obtain the desired this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Alkylation: Large-scale alkylation using automated reactors.

    Continuous Purification: Use of continuous chromatography systems for efficient purification.

    Quality Control: Rigorous quality control measures to ensure high purity and consistency of the product.

Chemical Reactions Analysis

Types of Reactions

2,3,6,7,10,11-Hexakis(undecyloxy)triphenylene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The undecyloxy groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted triphenylene derivatives.

Scientific Research Applications

2,3,6,7,10,11-Hexakis(undecyloxy)triphenylene has a wide range of scientific research applications:

    Organic Electronics: Used as a hole transport material in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Optoelectronics: Employed in the development of liquid crystal displays (LCDs) due to its discotic liquid crystalline properties.

    Material Science: Studied for its self-organizing properties and potential use in creating nanostructured materials.

    Biological Applications: Investigated for its potential use in drug delivery systems due to its ability to form stable columnar structures.

Mechanism of Action

The mechanism of action of 2,3,6,7,10,11-Hexakis(undecyloxy)triphenylene involves its ability to self-organize into columnar structures. These structures facilitate efficient charge transport, making the compound suitable for use in electronic and optoelectronic devices. The molecular targets include the triphenylene core, which interacts with other molecules to form stable columnar stacks.

Comparison with Similar Compounds

Similar Compounds

    2,3,6,7,10,11-Hexakis(hexyloxy)triphenylene: Similar in structure but with shorter alkyl chains, leading to different liquid crystalline properties.

    2,3,6,7,10,11-Hexakis(dimethylsilyl)triphenylene: Contains dimethylsilyl groups instead of undecyloxy groups, resulting in different electronic properties.

    2,3,6,7,10,11-Hexakis(carboxymethyloxy)triphenylene: Contains carboxymethyloxy groups, which alter its solubility and reactivity.

Uniqueness

2,3,6,7,10,11-Hexakis(undecyloxy)triphenylene is unique due to its long undecyloxy side chains, which enhance its solubility in organic solvents and promote the formation of stable columnar structures. This makes it particularly suitable for applications in organic electronics and optoelectronics.

Properties

CAS No.

74109-52-7

Molecular Formula

C84H144O6

Molecular Weight

1250.0 g/mol

IUPAC Name

2,3,6,7,10,11-hexa(undecoxy)triphenylene

InChI

InChI=1S/C84H144O6/c1-7-13-19-25-31-37-43-49-55-61-85-79-67-73-74(68-80(79)86-62-56-50-44-38-32-26-20-14-8-2)76-70-82(88-64-58-52-46-40-34-28-22-16-10-4)84(90-66-60-54-48-42-36-30-24-18-12-6)72-78(76)77-71-83(89-65-59-53-47-41-35-29-23-17-11-5)81(69-75(73)77)87-63-57-51-45-39-33-27-21-15-9-3/h67-72H,7-66H2,1-6H3

InChI Key

ATXGLSORWQBLBD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCOC1=C(C=C2C(=C1)C3=CC(=C(C=C3C4=CC(=C(C=C24)OCCCCCCCCCCC)OCCCCCCCCCCC)OCCCCCCCCCCC)OCCCCCCCCCCC)OCCCCCCCCCCC

Origin of Product

United States

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